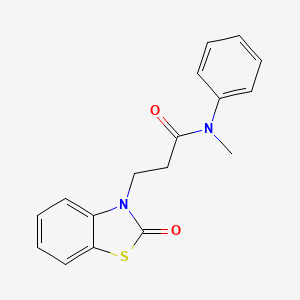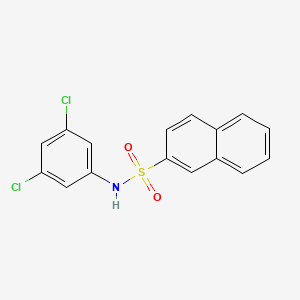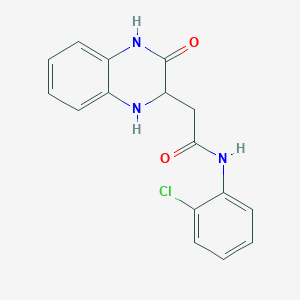![molecular formula C20H20FN3O2 B6418661 (2Z)-7-(diethylamino)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 313668-78-9](/img/structure/B6418661.png)
(2Z)-7-(diethylamino)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-7-(Diethylamino)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide, or simply 3-fluorophenyl-2Z-7-diethylaminochromene, is an organic compound with a wide range of applications in scientific research. It is an important chromene derivative with a wide range of biological activities and is used as an intermediate in the synthesis of a variety of drugs. This compound has been studied extensively in the last few decades and has been found to possess a number of interesting properties, such as antifungal, antibacterial, and anti-inflammatory activities.
Wissenschaftliche Forschungsanwendungen
3-Fluorophenyl-2Z-7-diethylaminochromene has been used in a number of scientific research applications. It has been found to possess antifungal, antibacterial, and anti-inflammatory activities and has been used in the synthesis of a variety of drugs. In addition, it has been used as a starting material for the synthesis of a number of other compounds, such as 7-diethylamino-3-fluorophenyl-2H-chromene-3-carboxamide, which has been studied for its potential anti-cancer activity.
Wirkmechanismus
The mechanism of action of 3-fluorophenyl-2Z-7-diethylaminochromene is not well understood. However, it is believed to interact with a number of enzymes and receptors in the body and can affect the activity of these enzymes and receptors. For example, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, it has been found to inhibit the activity of the enzyme lipoxygenase, which is involved in the production of leukotrienes, which are inflammatory mediators.
Biochemical and Physiological Effects
3-Fluorophenyl-2Z-7-diethylaminochromene has been found to possess a number of biochemical and physiological effects. It has been found to possess anti-inflammatory, antifungal, and antibacterial activities. In addition, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Furthermore, it has been found to inhibit the activity of the enzyme lipoxygenase, which is involved in the production of leukotrienes, which are inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
3-Fluorophenyl-2Z-7-diethylaminochromene is a relatively safe compound and can be used in laboratory experiments without posing any significant risk to the researcher. However, due to its limited availability and high cost, it is not suitable for large-scale experiments. In addition, due to its instability in the presence of light and oxygen, it must be stored in dark containers and should not be exposed to air or light.
Zukünftige Richtungen
The potential applications of 3-fluorophenyl-2Z-7-diethylaminochromene are numerous and are still being explored. Future research could focus on further understanding its mechanism of action, as well as its potential applications in the treatment of diseases such as cancer and inflammation. In addition, further research could focus on the development of more efficient and cost-effective synthesis methods for the production of this compound. Finally, further research could focus on the development of novel compounds based on 3-fluorophenyl-2Z-7-diethylaminochromene that could be used for the treatment of various diseases.
Synthesemethoden
3-Fluorophenyl-2Z-7-diethylaminochromene can be synthesized from 3-fluorophenylacetonitrile and 2-bromo-7-diethylaminobenzoic acid by a three-step process. In the first step, the 3-fluorophenylacetonitrile is reacted with 2-bromo-7-diethylaminobenzoic acid in the presence of a base, such as sodium hydroxide, to form the corresponding amide. In the second step, the amide is heated in the presence of a catalyst, such as palladium chloride, to form the desired chromene. Finally, the chromene is heated in the presence of a reducing agent, such as sodium borohydride, to form the desired 3-fluorophenyl-2Z-7-diethylaminochromene.
Eigenschaften
IUPAC Name |
7-(diethylamino)-2-(3-fluorophenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-3-24(4-2)16-9-8-13-10-17(19(22)25)20(26-18(13)12-16)23-15-7-5-6-14(21)11-15/h5-12H,3-4H2,1-2H3,(H2,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQPOLYVIXOOPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC(=CC=C3)F)O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-7-(diethylamino)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-tert-butyl-1-[(2,6-dichlorophenyl)methyl]-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6418581.png)
![1-phenyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B6418585.png)

![6-tert-butyl-3-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}-8-hydroxy-2H-chromen-2-one](/img/structure/B6418594.png)
![1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}ethan-1-one](/img/structure/B6418605.png)
![2-[benzyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol](/img/structure/B6418618.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B6418626.png)


![2-[(morpholin-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6418640.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6418655.png)
![(2Z)-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B6418658.png)
![1-{3-[(1,1,2,2,3,3,3-heptafluoropropyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B6418669.png)